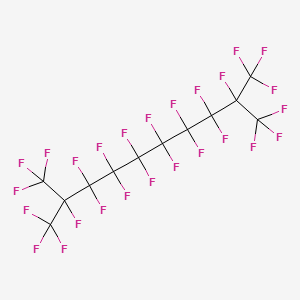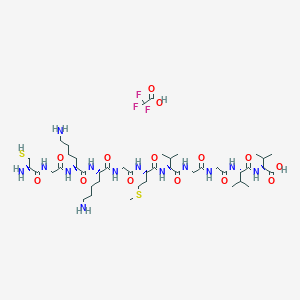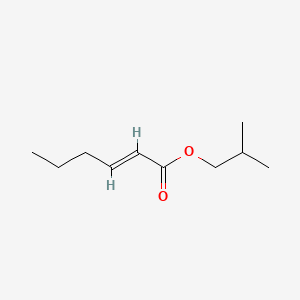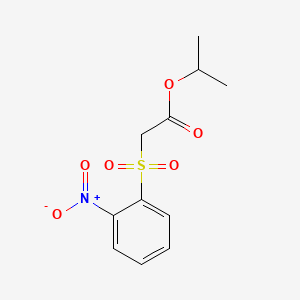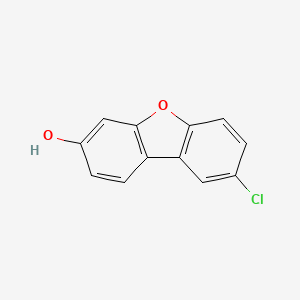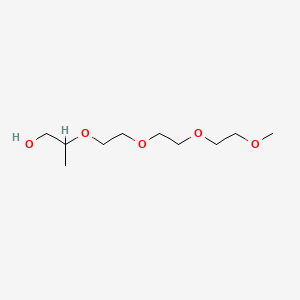
Chromium mono silicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium mono silicide, also known as chromium silicide, is a binary compound consisting of chromium and silicon. It is represented by the chemical formula CrSi. This compound is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. This compound is widely used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium at high temperatures.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: This compound can also be synthesized through the electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature processes such as:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon precursors onto a substrate, followed by thermal treatment to form this compound.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
Análisis De Reacciones Químicas
Types of Reactions
Chromium mono silicide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chromium oxide (Cr2O3) and silicon dioxide (SiO2) at high temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or metallic sodium.
Substitution: this compound can undergo substitution reactions where silicon atoms are replaced by other elements such as boron or nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen gas and air. The reaction typically occurs at temperatures above 800°C.
Reduction: Reducing agents such as hydrogen gas or metallic sodium are used at elevated temperatures.
Substitution: Elements such as boron or nitrogen can be introduced into the this compound matrix through high-temperature diffusion processes.
Major Products Formed
Oxidation: Chromium oxide (Cr2O3) and silicon dioxide (SiO2).
Reduction: Metallic chromium and silicon.
Substitution: Chromium boride or chromium nitride compounds.
Aplicaciones Científicas De Investigación
Chromium mono silicide has a wide range of scientific research applications, including:
Biology: this compound is used in the development of biosensors and other biomedical devices due to its biocompatibility and electrical conductivity.
Medicine: The compound is being explored for use in drug delivery systems and medical implants.
Mecanismo De Acción
The mechanism by which chromium mono silicide exerts its effects involves several molecular targets and pathways:
Thermal Stability: The high melting point and thermal stability of this compound are attributed to the strong covalent bonding between chromium and silicon atoms.
Oxidation Resistance: The formation of a thin layer of chromium oxide (Cr2O3) on the surface of this compound acts as a diffusion barrier, preventing further oxidation.
Electrical Conductivity: The presence of d-electrons in the outer shell of chromium atoms contributes to the electrical conductivity of this compound.
Comparación Con Compuestos Similares
Chromium mono silicide can be compared with other similar compounds such as:
Chromium Disilicide (CrSi2): Chromium disilicide has a higher silicon content and different crystal structure compared to this compound.
Molybdenum Silicide (MoSi2): Molybdenum silicide has a higher melting point and better oxidation resistance compared to this compound.
Tungsten Silicide (WSi2): Tungsten silicide has similar properties to this compound but with higher density and melting point.
This compound stands out due to its unique combination of thermal stability, oxidation resistance, and electrical conductivity, making it a versatile material for various scientific and industrial applications.
Propiedades
Número CAS |
12626-44-7 |
|---|---|
Fórmula molecular |
CrSi |
Peso molecular |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
Clave InChI |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
SMILES canónico |
[Si]#[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


